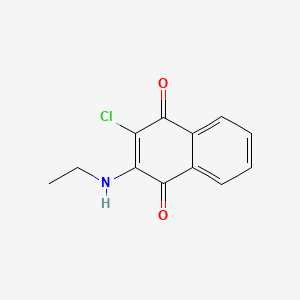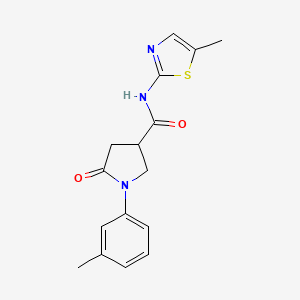![molecular formula C17H25N3O3S B4746099 3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves several steps, including the reaction of specific precursors like isatoic anhydride with different amines, followed by coupling–cyclization reactions, reductions, and further cyclization with agents like carbon disulfide (CS2) under user-friendly conditions without the need for expensive catalysts or reagents (Shafii et al., 2014). Additionally, novel synthesis methods involving palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives have been explored to create quinazolinone derivatives, showcasing the versatility and potential for chemical modification of this compound class (Costa et al., 2004).
Molecular Structure Analysis
The structure of quinazolinone derivatives has been extensively studied, highlighting the importance of their molecular scaffold in determining their properties. For example, derivatives such as "8‐(4‐Fluorophenyl)‐11,11‐dimethyl‐5,9‐dioxo‐6,8,9,10,11,12‐hexahydro‐5H‐quinolino[1,2‐a]quinazoline‐7‐carbonitrile" have been synthesized, with detailed analysis of their molecular conformations, demonstrating the complex interactions and the potential for diverse chemical modifications within this family of compounds (Jiang et al., 2007).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, facilitating the synthesis of a wide range of derivatives with different properties. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation has led to the formation of quinazolinones and oxadiazoles, showcasing the reactivity of the quinazolinone core and its utility in synthesizing complex heterocycles (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies like those on "3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone" as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography highlight the importance of understanding these physical characteristics for analytical applications (Yamaguchi et al., 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with various reagents, define the utility of quinazolinone derivatives in synthesis and other chemical processes. Research into the synthesis and biological activity of esters and amides of quinazolinone derivatives explores these aspects, providing insights into the modification of the carboxyl group to improve pharmacodynamic and pharmacokinetic properties, illustrating the broad scope of chemical properties relevant to this compound class (Stavytskyi et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-19(6-2)8-7-9-20-16(21)12-10-14(22-3)15(23-4)11-13(12)18-17(20)24/h10-11H,5-9H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIOEBVWGELGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4746020.png)
![7-(2-mercaptoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4746028.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4746032.png)

![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)
![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)